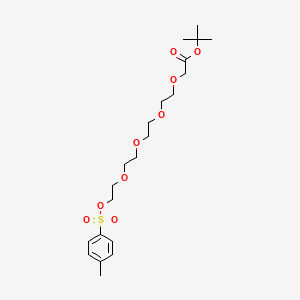

Tos-PEG4-CH2-Boc

Beschreibung

Contextualization of Polyethylene (B3416737) Glycol (PEG) in Bioconjugation and Materials Science

Polyethylene glycol is a synthetic, hydrophilic, and biocompatible polyether compound with a wide range of applications in the medical, chemical, and industrial sectors. news-medical.netsigmaaldrich.com Its high solubility in aqueous media and lack of toxicity make it an ideal candidate for biomedical applications. nih.govnews-medical.net The process of PEGylation, which involves the covalent attachment of PEG chains to molecules such as proteins, peptides, or nanoparticles, is a well-established technique to enhance their pharmacokinetic properties. nih.govsigmaaldrich.com

PEGylation can improve the in vivo stability and solubility of conjugated molecules, reduce their clearance rate from circulation, and minimize their immunogenicity. nih.govresearchgate.net In materials science, PEG is utilized as a binding and dispersing agent, preventing the clumping of particles. news-medical.net PEG hydrogels, formed by crosslinking reactive PEG end groups, are resistant to protein adhesion and biodegradation, making them valuable for tissue engineering and drug delivery. news-medical.netsigmaaldrich.com The versatility of PEG stems from the ability to synthesize it in various molecular weights and geometries, including linear, branched, and multi-arm structures, each offering unique properties for specific applications. sigmaaldrich.com

Rationale for Bifunctional Linkers Featuring Tosylate and Protected Carboxylate Functionalities

Bifunctional linkers are molecules that contain two different reactive groups, allowing for the stepwise conjugation of two different entities. cd-bioparticles.net The combination of a tosylate group and a protected carboxylate in a single molecule, such as Tos-PEG5-CH2CO2tBu, offers significant advantages in multi-step synthetic strategies. axispharm.com

The tosylate group is an excellent leaving group, readily displaced by nucleophiles like thiols, facilitating efficient conjugation reactions. axispharm.comaxispharm.combiochempeg.com This reactivity makes it a valuable tool for attaching the PEG linker to a target molecule. On the other hand, the carboxylate group is protected as a tert-butyl (tBu) ester. axispharm.com This protecting group is stable under various reaction conditions but can be easily removed under mild acidic conditions to reveal the free carboxylic acid. axispharm.combroadpharm.combroadpharm.com The liberated carboxylic acid can then be activated to react with primary amine groups, forming stable amide bonds. broadpharm.com This orthogonal reactivity allows for controlled, sequential modifications, which is crucial in the construction of complex bioconjugates and other advanced materials. axispharm.comaxispharm.com The PEG spacer between these two functional groups enhances the solubility of the entire construct in aqueous environments. axispharm.combroadpharm.com

Overview of the Research Landscape for Tos-PEG5-CH2CO2tBu and Analogous Constructs

The research landscape for Tos-PEG5-CH2CO2tBu and similar bifunctional PEG linkers is centered on their application in bioconjugation, drug delivery, and materials science. axispharm.combiochempeg.com These linkers are integral components in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to selectively degrade target proteins within cells. medchemexpress.com The tosylate end can be reacted with one part of the PROTAC, while the deprotected carboxylate can be coupled to the other, with the PEG chain serving as the connecting linker. medchemexpress.com

Analogous structures with varying PEG chain lengths (e.g., Tos-PEG2-CH2CO2tBu, Tos-PEG4-acid) are also commercially available and utilized in research. broadpharm.commedchemexpress.com The length of the PEG spacer can be tailored to optimize the distance and flexibility between the conjugated molecules, which can be critical for their biological activity. sigmaaldrich.com Furthermore, related heterobifunctional PEGs with different reactive ends, such as amine and protected carboxylate (Amino-PEG-t-butyl ester) or alkyne and protected carboxylate (Propargyl-PEG-t-butyl ester), are also widely used, highlighting the broad utility of this class of reagents in modern chemical biology and medicinal chemistry. broadpharm.combroadpharm.comsigmaaldrich.com Research has also explored the incorporation of tosylate-functionalized PEGs into conducting polymers for bioelectronic applications. rsc.orgresearchgate.net

Chemical and Physical Properties of Tos-PEG5-CH2CO2tBu

| Property | Value | Source |

| CAS Number | 169751-73-9 | axispharm.com |

| Molecular Formula | C21H34O9S | axispharm.com |

| Molecular Weight | 462.55 g/mol | medkoo.com |

| Appearance | Solid powder | medkoo.com |

| Purity | >98% | medkoo.com |

| Solubility | Soluble in water, DMSO, DCM, DMF | broadpharm.com |

| Storage | -20°C for long-term storage | medkoo.com |

Structure

2D Structure

Eigenschaften

IUPAC Name |

tert-butyl 2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O9S/c1-18-5-7-19(8-6-18)31(23,24)29-16-15-27-12-11-25-9-10-26-13-14-28-17-20(22)30-21(2,3)4/h5-8H,9-17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZJVKUJUYLGPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Approaches for Tos Peg5 Ch2co2tbu

Strategies for Oligoethylene Glycol Chain Elongation and Functionalization

The synthesis of asymmetrically functionalized oligoethylene glycols like Tos-PEG5-CH2CO2tBu relies on controlled chain elongation and selective functionalization of the terminal hydroxyl groups. Several strategies exist for building the oligoethylene glycol backbone.

One common approach is the Williamson ether synthesis , which involves the reaction of an alkoxide with an organohalide. In the context of PEG synthesis, this typically involves reacting a PEG alcohol with a tosylated or halogenated PEG molecule under basic conditions. beilstein-journals.org To achieve a specific chain length and prevent polymerization, a stepwise approach is often employed. beilstein-journals.org This iterative process involves the sequential addition of ethylene (B1197577) glycol units, often using protecting groups to ensure unidirectional chain growth. beilstein-journals.orgacs.org For instance, a monoprotected PEG derivative can be reacted with a functionalized ethylene glycol monomer. acs.org

Another strategy involves the use of macrocyclic sulfates derived from oligoethylene glycols. These can react with a terminal hydroxyl group to extend the PEG chain without the need for protecting groups on the growing chain, simplifying the synthetic process. csic.es

Chemoenzymatic methods also offer a route to functionalized PEGs. Enzymes, such as lipases, can catalyze the selective modification of PEG derivatives with high specificity, often under mild reaction conditions. mdpi.com For example, Candida antarctica lipase (B570770) B (CALB) has been used for the transesterification and Michael addition reactions to create complex PEG-based structures. mdpi.com These enzymatic approaches can be particularly useful for introducing sensitive functional groups. mdpi.comfrontiersin.org

A summary of common elongation strategies is presented below:

Table 1: Comparison of Oligoethylene Glycol Chain Elongation Strategies| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Stepwise Williamson Ether Synthesis | Iterative addition of protected ethylene glycol monomers to a growing chain. beilstein-journals.org | High control over chain length and dispersity. acs.org | Requires multiple protection/deprotection steps, can be time-consuming. beilstein-journals.org |

| Macrocyclic Sulfate Chemistry | Reaction of a PEG alcohol with an oligoethylene glycol macrocyclic sulfate. csic.es | Fewer synthetic steps as protecting groups on the elongating chain are not always necessary. csic.es | Availability of specific macrocyclic sulfates may be limited. |

| Chemoenzymatic Synthesis | Use of enzymes to catalyze the formation of linkages. mdpi.com | High selectivity, mild reaction conditions, environmentally friendly. mdpi.comfrontiersin.org | Enzyme stability and substrate scope can be limitations. frontiersin.org |

Selective Tosylation Protocols for Primary Hydroxyl Groups

The introduction of a tosyl group onto one of the primary hydroxyls of a symmetrical oligoethylene glycol diol is a critical step in synthesizing heterobifunctional linkers like Tos-PEG5-CH2CO2tBu. The challenge lies in achieving selective monotosylation over ditosylation.

Several methods have been developed to favor monofunctionalization. A common strategy involves using a sub-stoichiometric amount of tosyl chloride (TsCl) in the presence of a base like pyridine (B92270) or triethylamine. researchgate.net While this statistically favors the mono-tosylated product, separation from the starting diol and the di-tosylated byproduct can be challenging. mdpi.com

To improve the yield of the monotosylated product, methods employing heterogeneous catalysts have been explored. For instance, the use of silver oxide (Ag₂O) and a catalytic amount of potassium iodide (KI) has been shown to significantly enhance the yield of monotosylated PEGs. mdpi.comacs.org This "polymer desymmetrization" strategy can yield monofunctional PEGs in much higher percentages than statistical methods. acs.org

Mechanochemical approaches , where reactants are milled together in the absence of a bulk solvent, have also been successfully applied for the selective tosylation of PEGs. beilstein-journals.org This solvent-free method can be rapid and efficient, offering an alternative to traditional solution-phase chemistry. beilstein-journals.org

Orthogonal Protection Strategies: Introduction and Stability of the tert-Butyl Ester Moiety

Orthogonal protection is a fundamental concept in the synthesis of complex molecules like Tos-PEG5-CH2CO2tBu, allowing for the selective removal of one protecting group in the presence of others. iris-biotech.de In this molecule, the tosyl group acts as a leaving group, while the tert-butyl (t-Bu) ester protects the carboxylic acid functionality.

The tert-butyl ester is a widely used protecting group for carboxylic acids due to its stability under a broad range of conditions, including basic, nucleophilic, and reducing environments. organic-chemistry.orgorganic-chemistry.org It is, however, readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). iris-biotech.de This orthogonality is crucial, as it allows for reactions at the tosylated end of the molecule without affecting the protected carboxyl group.

The introduction of the tert-butyl ester can be achieved by reacting the corresponding carboxylic acid with isobutylene (B52900) in the presence of an acid catalyst, or by using tert-butanol (B103910) with a coupling agent like diisopropylcarbodiimide (DIC) and a catalyst such as copper(I) chloride. nih.gov Another common method is the reaction of the acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org

The stability profile of the tert-butyl ester relative to other common protecting groups is key to its utility. For example, it is stable to the basic conditions often used for the removal of the Fmoc (9-fluorenylmethyloxycarbonyl) group, which is frequently used to protect amines. iris-biotech.de This Fmoc/t-Bu protection scheme is a cornerstone of solid-phase peptide synthesis. iris-biotech.de

Table 2: Stability of Common Protecting Groups

| Protecting Group | Protected Functionality | Cleavage Conditions | Stability |

|---|---|---|---|

| tert-Butyl (tBu) Ester | Carboxylic Acid | Acidic (e.g., TFA) iris-biotech.de | Stable to bases, nucleophiles, reduction. organic-chemistry.orgorganic-chemistry.org |

| Tosyl (Ts) | Alcohol (as a leaving group) | Nucleophilic substitution | Stable to acidic and mild basic conditions. |

| Fmoc | Amine | Basic (e.g., Piperidine) iris-biotech.de | Stable to acidic conditions. iris-biotech.de |

| Benzyl (B1604629) (Bzl) | Carboxylic Acid, Alcohol | Hydrogenolysis, strong acid | Stable to mild acid and base. iris-biotech.de |

| Boc | Amine | Acidic (e.g., TFA) organic-chemistry.org | Stable to bases, nucleophiles. organic-chemistry.org |

Advanced Purification and Characterization Techniques for Synthetic Intermediates and Final Product

The purification and characterization of PEGylated compounds present unique challenges due to their potential for polydispersity and the presence of closely related impurities. nih.gov A combination of chromatographic and spectroscopic techniques is essential to ensure the purity and verify the structure of Tos-PEG5-CH2CO2tBu and its precursors.

Purification Techniques:

Size Exclusion Chromatography (SEC): This is a primary method for separating PEGylated molecules based on their hydrodynamic volume. pharmiweb.com It is effective for removing unreacted PEG and other low-molecular-weight impurities.

Ion-Exchange Chromatography (IEX): IEX separates molecules based on charge. It can be highly effective in separating PEGylated species from unreacted protein or other charged molecules. mdpi.comresearchgate.net

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity. It is a powerful tool for the analysis and purification of PEG derivatives, capable of separating oligomers of different lengths and resolving positional isomers. rsc.org

Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobic interactions and can serve as a complementary technique to IEX. mdpi.com

Membrane Filtration: Techniques like ultrafiltration and diafiltration can be used for the separation of PEGylated products based on molecular weight. mdpi.com

Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. acs.orgnist.gov For PEG derivatives, ¹H NMR can be used to determine the degree of functionalization by comparing the integration of signals from the end groups to those of the repeating ethylene glycol units. acs.orgnist.govmdpi.com

Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are used to determine the molecular weight and assess the polydispersity of PEG compounds. acs.orgnist.gov The combination of NMR and MS provides a comprehensive characterization of the final product. nist.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of specific functional groups, such as the sulfonyl group of the tosylate and the carbonyl group of the ester, by identifying their characteristic vibrational frequencies. nist.gov

Dynamic Light Scattering (DLS): DLS can be used to determine the hydrodynamic radius of PEGylated molecules in solution. nih.gov

Table 3: Common Analytical Techniques for PEG Derivatives

| Technique | Information Provided | Application to Tos-PEG5-CH2CO2tBu |

|---|---|---|

| ¹H NMR | Structural confirmation, degree of functionalization. acs.org | Confirms presence of tosyl, PEG, and t-butyl groups; ratio of protons verifies structure. researchgate.net |

| ¹³C NMR | Confirms carbon skeleton. researchgate.net | Verifies the carbon framework of the entire molecule. |

| MALDI-TOF MS | Molecular weight, polydispersity. nist.gov | Confirms the mass of the final product and checks for impurities of different chain lengths. researchgate.net |

| RP-HPLC | Purity assessment, separation of oligomers. rsc.org | Quantifies the purity of the final compound and separates it from starting materials and byproducts. acs.org |

| FTIR | Presence of functional groups. nist.gov | Identifies characteristic stretches for S=O (tosyl) and C=O (ester). |

Mechanistic Investigations of Reactivity Profiles and Transformation Pathways

Acid-Catalyzed Deprotection of the tert-Butyl Carboxylate

The tert-butyl (tBu) ester group of Tos-PEG5-CH2CO2tBu serves as a protecting group for the carboxylic acid functionality. It is stable under basic and nucleophilic conditions but can be readily cleaved under acidic conditions to reveal the free carboxylic acid. libretexts.orgmasterorganicchemistry.comresearchgate.net

The deprotection of the tert-butyl ester is typically achieved using strong acids such as trifluoroacetic acid (TFA), often in a co-solvent like dichloromethane (B109758) (DCM). rsc.orgdiva-portal.org The concentration of TFA and the reaction time can be optimized to ensure complete deprotection while minimizing potential side reactions. For many substrates, a mixture of TFA and DCM (e.g., 1:1 v/v) at room temperature for a few hours is sufficient for complete cleavage. rsc.org

Other acidic reagents, including Lewis acids like zinc bromide (ZnBr₂) in DCM, have also been employed for the deprotection of tert-butyl esters. nih.gov These alternative conditions can be beneficial when other acid-sensitive groups are present in the molecule.

Optimized Conditions for tert-Butyl Ester Deprotection (Representative Protocols)

| Reagent | Solvent | Temperature (°C) | Time (h) | Notes |

| TFA/DCM (1:1) | Dichloromethane | Room Temp | 1-5 | Common and effective method. rsc.org |

| ZnBr₂ | Dichloromethane | Room Temp | 12-24 | Milder conditions, useful for sensitive substrates. nih.gov |

| Phosphoric Acid (aq) | - | Room Temp | 12-24 | Environmentally benign alternative. organic-chemistry.org |

| Yb(OTf)₃ (catalytic) | Dichloromethane | 80 | 3 | Lewis acid catalysis. acs.org |

This table summarizes various reported conditions for the deprotection of tert-butyl esters, which can be adapted for Tos-PEG5-CH2CO2tBu and its derivatives.

A key advantage of the tert-butyl ester protecting group is its cleavage under conditions that are often compatible with other common protecting groups used in organic synthesis, such as benzyl (B1604629) (Bn) ethers, fluorenylmethyloxycarbonyl (Fmoc), and certain silyl (B83357) ethers. researchgate.netorganic-chemistry.org However, highly acid-labile groups like tert-butyloxycarbonyl (Boc) or trityl (Trt) groups may be cleaved simultaneously. nih.gov

Selective deprotection can be achieved by carefully choosing the acidic reagent and conditions. For example, milder Lewis acids like ZnBr₂ have been shown to selectively cleave tert-butyl esters in the presence of PhF protected amines, while N-Boc and N-trityl groups were found to be labile. nih.gov Similarly, the use of catalytic amounts of certain Lewis acids or specific concentrations of Brønsted acids can sometimes allow for the selective removal of one type of acid-labile group over another. acs.orgpeptide.com The choice of scavenger, such as triethylsilane, can also improve the selectivity and yield of the deprotection reaction in the presence of other sensitive functionalities. researchgate.net

Exploration of Potential Side Reactions and Degradation Pathways

The chemical stability of the heterobifunctional linker, Tos-PEG5-CH2CO2tBu, is crucial for its successful application in bioconjugation and the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com Understanding the potential side reactions and degradation pathways is essential for optimizing reaction conditions, minimizing impurity formation, and ensuring the integrity of the final conjugate. The molecule possesses three distinct chemical moieties—a tosylate group, a polyethylene (B3416737) glycol (PEG) linker, and a tert-butyl (tBu) ester—each with its own reactivity profile that can contribute to off-target reactions or degradation.

The tert-butyl ester serves as a protecting group for the carboxylic acid function. medkoo.combroadpharm.com This group is characterized by its lability under acidic conditions. medkoo.comthieme-connect.de Exposure to strong or even moderate acids, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl), will lead to the cleavage of the ester, producing the corresponding carboxylic acid (Tos-PEG5-CH2CO2H) and gaseous isobutylene (B52900). medkoo.comthieme-connect.de While tert-butyl esters are generally considered stable under basic conditions, studies have shown that they can be hydrolyzed under specific non-aqueous alkaline environments, such as sodium hydroxide (B78521) in a methanol/dichloromethane solvent system. arkat-usa.orgresearchgate.net Therefore, prolonged exposure to even mild acidic conditions or specific basic systems represents a significant degradation pathway.

The polyethylene glycol (PEG) chain itself is generally considered robust and stable to heat, as well as acidic and alkaline conditions. Its primary role is to confer hydrophilicity to the molecule. medkoo.comprecisepeg.comaxispharm.com However, like other polyethers, the PEG linker can be susceptible to oxidative degradation over long-term storage or upon exposure to oxidizing agents. This process can lead to chain cleavage and the formation of various byproducts, potentially compromising the structural integrity of the linker.

The following tables summarize the reactivity of the functional groups and the potential side products that may arise.

Table 1: Reactivity and Stability of Functional Moieties in Tos-PEG5-CH2CO2tBu

| Functional Moiety | Conditions | Reactivity/Stability | Potential Outcome |

| Tosyl Group | Nucleophiles (e.g., amines, thiols) | Highly Reactive | Desired SN2 substitution |

| Aqueous Base (e.g., NaOH) | Susceptible to Hydrolysis | Formation of alcohol (degradation) | |

| Water (Neutral pH) | Slow Hydrolysis | Formation of alcohol (side reaction) | |

| tert-Butyl Ester | Acidic Conditions (e.g., TFA, HCl) | Labile | Deprotection to carboxylic acid |

| Basic Conditions (Aqueous) | Generally Stable arkat-usa.orgresearchgate.net | No reaction | |

| Basic Conditions (Non-aqueous, e.g., NaOH in MeOH/CH2Cl2) | Susceptible to Hydrolysis arkat-usa.orgresearchgate.net | Deprotection to carboxylic acid | |

| PEG Linker | Acidic/Basic Conditions | Generally Stable | No reaction |

| Oxidizing Agents/Long-term Storage | Susceptible to Oxidation | Chain cleavage, degradation |

Table 2: Potential Side Products and Degradation Pathways

| Resulting Product | Formation Pathway | Conditions Favoring Formation |

| Tos-PEG5-CH2CO2H | Acid-catalyzed hydrolysis of the tert-butyl ester | Presence of strong or moderate acids (e.g., TFA, HCl). medkoo.comthieme-connect.de |

| HO-PEG5-CH2CO2tBu | Hydrolysis of the tosylate group | Aqueous basic conditions or prolonged exposure to water. |

| p-Toluenesulfonic acid | Byproduct of any nucleophilic substitution on the tosyl group | Reaction with any nucleophile, including water/hydroxide. |

| Isobutylene | Byproduct of acid-catalyzed hydrolysis of the tert-butyl ester | Presence of strong or moderate acids. thieme-connect.de |

| PEG chain fragments | Oxidative degradation of the PEG linker | Exposure to oxidizing agents or air over extended periods. |

Table 3: Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| Tos-PEG5-CH2CO2tBu | tert-butyl 14-(tosyloxy)-3,6,9,12-tetraoxatetradecanoate medkoo.com |

| Tos-PEG5-CH2CO2H | 14-(tosyloxy)-3,6,9,12-tetraoxatetradecanoic acid |

| HO-PEG5-CH2CO2tBu | tert-butyl 2-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)acetate |

| p-Toluenesulfonic acid | 4-methylbenzenesulfonic acid |

| Trifluoroacetic acid (TFA) | 2,2,2-trifluoroacetic acid |

| Isobutylene | 2-methylprop-1-ene |

| Sodium hydroxide | Sodium hydroxide |

| Methanol | Methanol |

| Dichloromethane | Dichloromethane |

| Hydrogen chloride | Hydrogen chloride |

Applications in Advanced Bioconjugation Chemistry and Pharmaceutical Sciences

Covalent Attachment to Biomacromolecules for Enhanced Biopharmaceutical Properties

The covalent attachment of PEG chains, a process known as PEGylation, to biomacromolecules is a well-established strategy to improve their therapeutic properties. Tos-PEG5-CH2CO2tBu serves as a valuable reagent in this process, enabling the precise modification of proteins, peptides, and oligonucleotides.

Strategies for Protein PEGylation and Conjugation to Peptides/Oligonucleotides

The primary strategy for utilizing Tos-PEG5-CH2CO2tBu in bioconjugation involves the reaction of its tosyl group with nucleophilic residues on the surface of biomacromolecules. broadpharm.com The tosyl group is an excellent leaving group, facilitating efficient reaction with primary amines (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminus) and thiols (e.g., the side chain of cysteine residues) under mild conditions. broadpharm.com

For protein PEGylation , this allows for the attachment of the PEG linker to accessible lysine or cysteine residues. Site-specific PEGylation can be achieved by introducing a unique cysteine residue at a desired location on the protein surface through genetic engineering, thereby directing the conjugation to a specific site to minimize interference with the protein's active site. nih.gov

In the case of peptides and oligonucleotides , similar strategies are employed. The N-terminal amine of a peptide or chemically introduced amine or thiol functionalities on an oligonucleotide can serve as conjugation sites. broadpharm.com The hydrophilic PEG spacer enhances the solubility and stability of the resulting conjugate. broadpharm.com

| Biomolecule | Target Functional Group | Resulting Linkage | Key Advantage of Using Tos-PEG5-CH2CO2tBu |

| Protein | ε-amino group of Lysine, N-terminal amine | Secondary amine | Stable linkage, improved solubility and stability. nih.gov |

| Protein | Thiol group of Cysteine | Thioether | Site-specific modification possible with engineered cysteines. biopharminternational.com |

| Peptide | N-terminal amine, Lysine side-chain amine | Secondary amine | Enhanced pharmacokinetic profile. |

| Oligonucleotide | Modified with an amine or thiol group | Secondary amine or Thioether | Increased stability and potential for improved cellular uptake. |

Development of Antibody-Drug Conjugates (ADCs) and Prodrug Systems

In prodrug systems , a therapeutically active compound is chemically modified to an inactive form that is converted to the active drug in the body. The PEG linker can be used to temporarily mask a functional group on a drug, improving its solubility or altering its biodistribution. The tert-butyl ester of Tos-PEG5-CH2CO2tBu provides a protected carboxyl group that can be deprotected under acidic conditions to reveal a free carboxylic acid, which can then be further functionalized or may itself be part of the prodrug activation mechanism. broadpharm.com

Rational Design of Bioconjugates for Modulated Pharmacokinetics and Immunogenicity

The rational design of bioconjugates using linkers like Tos-PEG5-CH2CO2tBu allows for the fine-tuning of their pharmacokinetic and immunogenic profiles. The attachment of the hydrophilic PEG chain increases the hydrodynamic radius of the biomolecule, which can reduce renal clearance and extend its circulation half-life. nih.govsemanticscholar.org This leads to less frequent dosing regimens.

Furthermore, the PEG chain can shield the protein surface from recognition by the immune system, thereby reducing its immunogenicity. nih.gov The degree of this shielding effect can be modulated by the length and branching of the PEG chain. The defined five-unit length of the PEG in Tos-PEG5-CH2CO2tBu provides a consistent and predictable modification.

Key Design Considerations for Modulating Bioconjugate Properties:

| Property to Modulate | Design Strategy with Tos-PEG5-CH2CO2tBu | Expected Outcome |

| Pharmacokinetics | Covalent attachment to the biomolecule. | Increased circulation half-life, reduced renal clearance. nih.govnih.gov |

| Immunogenicity | Shielding of epitopes on the protein surface. | Reduced recognition by the immune system, lower potential for an immune response. nih.gov |

| Solubility | Introduction of the hydrophilic PEG chain. | Enhanced solubility of hydrophobic drugs or proteins. nih.gov |

| Stability | Protection from proteolytic enzymes. | Increased stability in biological fluids. |

Role in Targeted Drug Delivery Systems and Nanomedicine

Tos-PEG5-CH2CO2tBu is also instrumental in the development of targeted drug delivery systems and nanomedicines, where it is used to functionalize the surface of various nanocarriers.

Surface Functionalization of Liposomes, Nanoparticles, and Polymeric Micelles

The surface of nanocarriers such as liposomes , nanoparticles (e.g., PLGA nanoparticles), and polymeric micelles can be modified with Tos-PEG5-CH2CO2tBu to impart desirable properties. nih.govnih.gov The tosyl group can react with amine or thiol groups present on the surface of these carriers, or on lipids or polymers used in their formulation. broadpharm.com

This surface PEGylation creates a hydrophilic corona that provides a "stealth" effect, reducing opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging their circulation time and enhancing their accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. nih.gov

| Nanocarrier | Functionalization Strategy | Benefit of PEGylation |

| Liposomes | Reaction with amine- or thiol-modified lipids in the liposome (B1194612) bilayer. | Increased circulation time, reduced clearance by the RES. nih.gov |

| PLGA Nanoparticles | Covalent attachment to the nanoparticle surface. | Improved stability and "stealth" properties. nih.govmdpi.com |

| Polymeric Micelles | Incorporation into the hydrophilic shell of the micelle. | Enhanced stability and prolonged circulation. |

Enabling Ligand-Directed Targeting for Cell-Specific Delivery

Beyond providing a stealth effect, the bifunctional nature of Tos-PEG5-CH2CO2tBu is crucial for active targeting. After conjugation to a nanocarrier via the tosyl group, the tert-butyl ester can be deprotected to reveal a carboxylic acid. This carboxyl group can then be activated and used to covalently attach targeting ligands, such as antibodies, peptides (e.g., RGD peptides for integrin targeting), or small molecules (e.g., galactose for hepatocyte targeting). mdpi.comnih.govmdpi.com

This ligand-directed targeting enables the nanocarrier to specifically bind to and be internalized by cells that overexpress the corresponding receptor, leading to a higher concentration of the therapeutic agent at the desired site of action and reduced off-target toxicity. mdpi.commdpi.com

Examples of Ligand-Directed Targeting Strategies:

| Targeting Ligand | Target Receptor/Cell Type | Therapeutic Application |

| Galactose | Asialoglycoprotein receptor on hepatocytes. mdpi.comnih.gov | Treatment of liver diseases. unibas.ch |

| RGD Peptides | Integrins on tumor cells and angiogenic vasculature. nih.govmdpi.comnih.gov | Anti-cancer therapy. researchgate.net |

| Antibodies/Fragments | Tumor-specific antigens. | Targeted cancer therapy. |

| Folate | Folate receptor overexpressed on various cancer cells. | Targeted chemotherapy. nih.gov |

Design and Synthesis of PROTACs (Proteolysis Targeting Chimeras) and Molecular Glues

Tos-PEG5-CH2CO2tBu serves as a versatile PEG-based linker in the modular construction of PROTACs. axispharm.commedchemexpress.com PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. diva-portal.orgnih.gov The linker component of a PROTAC is a crucial determinant of its efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.govnih.gov

The structural features of Tos-PEG5-CH2CO2tBu make it an attractive choice for PROTAC synthesis. The tosyl group is an excellent leaving group, facilitating nucleophilic substitution reactions with moieties such as amines or hydroxyls present on a ligand for either the target protein or the E3 ligase. broadpharm.com The PEG5 spacer enhances the aqueous solubility and cell permeability of the resulting PROTAC, properties that are often challenging to optimize in these relatively large molecules. biochempeg.com Furthermore, the length and flexibility of the PEG linker can be critical for achieving the optimal orientation of the two ligands to enable productive ternary complex formation. nih.gov The tert-butyl ester provides a stable protecting group for the carboxylic acid, which can be deprotected under acidic conditions to reveal a terminal carboxyl group for further conjugation if required. broadpharm.com

While the primary application of Tos-PEG5-CH2CO2tBu is in the synthesis of bifunctional PROTACs, its characteristics also lend themselves to the development of molecular glues. Molecular glues are small molecules that induce or stabilize the interaction between two proteins that would not otherwise interact, often leading to the degradation of one of the proteins. nih.govresearchgate.net The synthesis of novel molecular glues can involve the strategic linking of different chemical fragments, and linkers like Tos-PEG5-CH2CO2tBu can be employed to explore the optimal spatial arrangement of these fragments to promote protein-protein interactions.

Table 1: Key Functional Groups of Tos-PEG5-CH2CO2tBu and Their Roles in Synthesis

| Functional Group | Chemical Formula | Role in Synthesis |

| Tosyl (Tos) | CH₃C₆H₄SO₂- | Excellent leaving group for nucleophilic substitution, enabling conjugation to protein ligands. |

| Polyethylene (B3416737) Glycol (PEG5) | -(OCH₂CH₂)₅- | Enhances solubility, provides a flexible spacer of defined length. |

| tert-Butyl Ester | -C(CH₃)₃ | Protecting group for the carboxylic acid, removable under acidic conditions. |

Development of Advanced Probes for Chemical Biology and Proteomics Research

The same chemical properties that make Tos-PEG5-CH2CO2tBu valuable in drug discovery also enable its use in the creation of sophisticated probes for basic research. These probes are instrumental in elucidating protein function, identifying new drug targets, and understanding disease mechanisms.

Radiolabeling and Fluorescent Labeling Strategies

The development of imaging agents for techniques like Positron Emission Tomography (PET) often requires the incorporation of a radionuclide into a targeting molecule. nih.gov The tosyl group of Tos-PEG5-CH2CO2tBu can be displaced by a nucleophile carrying a radionuclide, or the deprotected carboxylic acid can be coupled to a radiolabeled amine. The PEG linker can improve the pharmacokinetic properties of the resulting radiolabeled probe, such as its solubility and circulation time. nih.gov

Similarly, for fluorescence-based imaging and assays, a fluorescent dye can be conjugated to the linker. The hydrophilic PEG chain can help to prevent the aggregation of hydrophobic fluorescent dyes, maintaining their quantum yield and enabling their use in aqueous biological environments. This strategy is employed to create probes for visualizing the localization and dynamics of specific proteins or cellular components.

Applications in Activity-Based Protein Profiling and Imaging

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes chemical probes to assess the functional state of enzymes in complex biological systems. nih.govnih.gov These probes typically consist of a reactive group that covalently binds to the active site of an enzyme, a linker, and a reporter tag (e.g., biotin (B1667282) or a fluorophore).

Integration into Materials Science and Surface Engineering

Surface Modification for Biocompatibility and Anti-Fouling Properties

The modification of material surfaces is a critical aspect of developing medical devices, implants, and diagnostic tools that are to be used in biological environments. The primary goals of such modifications are to enhance biocompatibility, thereby reducing adverse reactions from the body, and to prevent the non-specific adsorption of proteins and cells, a phenomenon known as bio-fouling.

Tos-PEG5-CH2CO2tBu serves as a valuable linker in this context. The tosyl group can react with various functional groups present on a material's surface, such as amines or hydroxyls, to form stable covalent bonds. This process effectively grafts the PEG chain onto the surface. The subsequent deprotection of the tert-butyl ester reveals a carboxylic acid group, which can be used for further functionalization or to modulate surface charge.

The presence of the hydrophilic PEG chains on the surface creates a hydrated layer that acts as a physical barrier, sterically hindering the approach of proteins and other biomolecules. This "protein-repellent" characteristic is the foundation of the anti-fouling properties imparted by PEGylation. By minimizing protein adsorption, the likelihood of an inflammatory response or immune reaction is significantly reduced, thus improving the biocompatibility of the material.

Fabrication of Hydrogels and Polymer Networks with Tunable Properties

Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb and retain large amounts of water. Their tissue-like properties make them ideal for applications in tissue engineering, drug delivery, and as scaffolds for cell culture. The properties of hydrogels, such as their mechanical strength, swelling ratio, and degradation rate, can be precisely controlled by the choice of monomers and crosslinkers.

Tos-PEG5-CH2CO2tBu can be employed as a crosslinking agent or as a component in the synthesis of polymers for hydrogel formation. The tosyl group can react with nucleophilic groups on other polymer chains to form crosslinks, creating the hydrogel network. The length of the PEG5 chain influences the mesh size of the hydrogel, which in turn affects its swelling behavior and the diffusion of molecules through the network.

Furthermore, the tert-butyl protected carboxylic acid provides a latent functional group. After the hydrogel has been formed, this group can be deprotected to introduce carboxylic acid moieties throughout the hydrogel matrix. These acidic groups can then be used to conjugate bioactive molecules, such as growth factors or peptides, to guide cell behavior or to create pH-responsive hydrogels that change their properties in response to environmental cues.

Engineering of Biosensors and Diagnostic Platforms

The development of sensitive and specific biosensors and diagnostic platforms is crucial for early disease detection and monitoring. The performance of these devices often depends on the effective immobilization of biorecognition elements, such as antibodies or enzymes, onto a sensor surface while minimizing non-specific binding that can lead to false signals.

Tos-PEG5-CH2CO2tBu is utilized to create well-defined and functional surface coatings on biosensor substrates. The tosyl group allows for the covalent attachment of the linker to the sensor surface. The PEG chain then acts as a spacer, extending the biorecognition element away from the surface to improve its accessibility and binding kinetics with the target analyte. This spatial arrangement also contributes to the anti-fouling properties of the surface, reducing background noise and enhancing the signal-to-noise ratio of the sensor.

Following the immobilization of the linker, the tert-butyl group is removed to expose the carboxylic acid. This acid group can then be activated to react with amine groups on proteins or other biomolecules, resulting in their stable covalent attachment to the sensor surface. This controlled and oriented immobilization is key to developing highly sensitive and reliable biosensors.

Advanced Analytical and Spectroscopic Characterization of Tos Peg5 Ch2co2tbu Conjugates

High-Resolution Mass Spectrometry for Conjugate Mass Confirmation and Purity

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of PEGylated compounds, offering precise mass determination and purity assessment. infinitalab.com Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which are crucial for confirming the elemental composition of synthesized molecules. enovatia.com For a compound like Tos-PEG5-CH2CO2tBu, HRMS can verify the presence of the tosyl group, the penta-ethylene glycol (PEG5) linker, and the tert-butyl ester moiety by matching the experimentally determined monoisotopic mass with the theoretically calculated mass.

The purity of the conjugate can also be evaluated using HRMS. researchgate.net The presence of impurities, such as starting materials or by-products from the synthesis, can be detected as additional signals in the mass spectrum. enovatia.com The high sensitivity of HRMS allows for the detection of even trace amounts of these contaminants. infinitalab.com However, it is important to note that the ionization efficiency of different compounds can vary, so the relative intensity of peaks in the mass spectrum may not directly correlate with the relative abundance of the species in the sample. researchgate.net Therefore, HRMS is often used in conjunction with chromatographic techniques for quantitative purity analysis.

| Parameter | Description | Significance for Tos-PEG5-CH2CO2tBu |

| Mass Accuracy | The closeness of the measured mass to the true mass. | Confirms the elemental composition and successful synthesis of the target molecule. |

| Resolution | The ability to distinguish between two peaks of slightly different mass-to-charge ratios. | Allows for the separation of the target compound from closely related impurities. |

| Sensitivity | The lowest amount of a substance that can be detected. | Enables the identification of trace-level impurities. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, including complex conjugates like Tos-PEG5-CH2CO2tBu. nih.govresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to provide a complete picture of the molecule's connectivity and spatial arrangement. nih.gov

¹H NMR spectroscopy provides information about the different types of protons and their chemical environments within the molecule. For Tos-PEG5-CH2CO2tBu, distinct signals would be expected for the aromatic protons of the tosyl group, the methylene (B1212753) protons of the PEG chain, the methylene protons adjacent to the carboxyl group, and the methyl protons of the tert-butyl group. researchgate.netrsc.org The integration of these signals can confirm the relative number of protons in each part of the molecule. libretexts.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. libretexts.org Each unique carbon atom in Tos-PEG5-CH2CO2tBu will give a distinct signal, allowing for the confirmation of the carbon framework. researchgate.net The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the local electronic environment, providing crucial data for structural confirmation. libretexts.orgnih.gov

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, further solidifying the structural assignment. nih.govchemrxiv.org These experiments are particularly useful for unambiguously assigning all the signals in the complex spectra of PEGylated compounds.

| NMR Technique | Information Obtained | Application to Tos-PEG5-CH2CO2tBu |

| ¹H NMR | Number and type of protons, chemical environment. | Confirms the presence and ratio of tosyl, PEG, and tert-butyl ester protons. |

| ¹³C NMR | Carbon skeleton of the molecule. | Verifies the carbon framework of the entire conjugate. |

| 2D NMR (COSY, HSQC) | Connectivity between protons and carbons. | Provides unambiguous assignment of all NMR signals for complete structural elucidation. |

Chromatographic Techniques (e.g., SEC, RP-HPLC) for Conjugate Separation and Quantification

Chromatographic techniques are fundamental for the separation, purification, and quantification of PEGylated conjugates. wikipedia.org Size-Exclusion Chromatography (SEC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are two of the most commonly employed methods.

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume, or size in solution. cytivalifesciences.com.cn This technique is particularly well-suited for analyzing the size variants of PEGylated compounds. chromatographyonline.comamericanpharmaceuticalreview.com For Tos-PEG5-CH2CO2tBu, SEC can be used to separate the desired conjugate from any unreacted starting materials or from aggregates that may have formed. thermofisher.com The mild, non-denaturing conditions of SEC are advantageous as they preserve the structure of the molecule during analysis. americanpharmaceuticalreview.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates molecules based on their hydrophobicity. springernature.com In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. wikipedia.org The retention time of a compound is influenced by its hydrophobicity; more hydrophobic molecules have longer retention times. nih.gov RP-HPLC can be used to assess the purity of Tos-PEG5-CH2CO2tBu by separating it from less or more hydrophobic impurities. nih.gov The dispersity of the PEG chain can also affect the chromatographic behavior, sometimes leading to peak broadening. nih.gov RP-HPLC is also a powerful tool for the quantification of PEGylated products. researchgate.net

| Chromatographic Technique | Principle of Separation | Application to Tos-PEG5-CH2CO2tBu |

| Size-Exclusion Chromatography (SEC) | Molecular size (hydrodynamic volume). cytivalifesciences.com.cn | Separation of the conjugate from smaller starting materials and larger aggregates. thermofisher.com |

| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity. springernature.com | Purity assessment and quantification by separating based on differences in polarity. nih.govresearchgate.net |

Spectrophotometric and Fluorometric Assays for Functional Assessment

While HRMS, NMR, and chromatography confirm the structure and purity of Tos-PEG5-CH2CO2tBu, spectrophotometric and fluorometric assays can provide insights into its functional properties.

Spectrophotometric assays can be used to quantify the concentration of the conjugate in solution by measuring its absorbance at a specific wavelength. The aromatic tosyl group in Tos-PEG5-CH2CO2tBu has a characteristic UV absorbance that can be utilized for this purpose.

Fluorometric assays, which measure the fluorescence properties of a molecule, can also be employed. Although the native Tos-PEG5-CH2CO2tBu molecule may not be fluorescent, it can be conjugated to a fluorescent dye to enable its detection and quantification at very low concentrations. researchgate.net The fluorescence properties of some PEG derivatives have been reported, and these can be influenced by aggregation or binding events. researchgate.net Such assays can be valuable for studying the interactions of the conjugate with other molecules or for tracking its presence in various systems.

The functional assessment of the tert-butyl ester group can be performed by monitoring its hydrolysis, for example, by a change in pH or by coupling the released carboxylic acid to a reporter molecule.

| Assay Type | Principle | Potential Application to Tos-PEG5-CH2CO2tBu |

| Spectrophotometry | Measurement of light absorbance. | Quantification of the conjugate using the UV absorbance of the tosyl group. |

| Fluorometry | Measurement of fluorescence emission. | Sensitive detection and quantification after conjugation to a fluorescent label. researchgate.net |

| Functional Assays | Measurement of a specific chemical or biological activity. | Monitoring the hydrolysis of the tert-butyl ester group. |

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis of the PEG Chain and Functional Groups

The PEG backbone is known to adopt various conformations, with the trans-gauche-trans (TGT) arrangement around the C-C and C-O bonds being energetically favorable in many environments, leading to a helical structure. harvard.edu However, the presence of terminal functional groups and the surrounding solvent can significantly influence these preferences. For the Tos-PEG5-CH2CO2tBu linker, the bulky tosyl and tert-butyl groups introduce steric constraints that can alter the conformational landscape of the PEG chain. cdnsciencepub.com

Computational studies on similar oligo(ethylene glycol) derivatives have shown that the terminal groups can affect the local conformation. cdnsciencepub.com For instance, the tosyl group, with its aromatic ring, can engage in specific interactions, while the tert-butyl ester group introduces significant steric bulk. These interactions can lead to deviations from the ideal helical or random coil conformations typically associated with PEG chains. The interplay between the inherent flexibility of the PEG chain and the steric and electronic influences of the terminal functional groups results in a dynamic equilibrium of conformers. The relative populations of these conformers are crucial in determining the effective length and spatial orientation of the linker, which in turn affects its ability to bridge two molecules or interact with a biological surface.

| Torsion Angle | Description | Preferred Conformation |

| C-O-C-C | Defines the orientation around the ether linkage | Typically trans |

| O-C-C-O | Defines the orientation around the ethylene (B1197577) glycol unit | Often gauche |

| C-C-O-S | Orientation of the tosyl group relative to the PEG chain | Influenced by steric and electronic effects |

| O-C-C=O | Orientation of the tert-butyl ester group | Influenced by steric hindrance |

This table summarizes the key torsion angles and their generally preferred conformations within the Tos-PEG5-CH2CO2tBu molecule, based on general principles of PEG chain conformation.

Quantum Chemical Calculations of Reactivity and Reaction Barriers

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. unirioja.esacs.org For Tos-PEG5-CH2CO2tBu, these calculations can elucidate the reactivity of its terminal functional groups and predict the energy barriers associated with conjugation reactions.

The tosyl group is an excellent leaving group, making the terminal carbon atom susceptible to nucleophilic attack. medkoo.commdpi.com DFT calculations can quantify the electrophilicity of this carbon and model the transition state of its substitution by various nucleophiles (e.g., amines or thiols on a biomolecule). These calculations provide activation energies, which are critical for understanding reaction kinetics and optimizing reaction conditions. unirioja.esnih.gov For example, DFT studies on similar tosylate reactions have detailed the energy profiles and geometries of transition states, confirming the facility of the substitution process. unirioja.es

On the other end of the linker, the tert-butyl ester serves as a protecting group for the carboxylic acid. The deprotection step, typically under acidic conditions, can also be modeled using quantum chemical methods to understand the reaction mechanism and energy requirements. Furthermore, the subsequent coupling of the deprotected carboxylic acid to an amine-containing molecule to form an amide bond can be investigated. DFT calculations can predict the activation barriers for these reactions, providing insights into their feasibility and potential side reactions. researchgate.netnih.gov

| Reaction | Functional Group | Typical Activation Energy Range (kcal/mol) |

| Nucleophilic Substitution | Tosyl | 15-25 |

| Acid-catalyzed Deprotection | tert-Butyl Ester | 20-30 |

| Amide Bond Formation | Carboxylic Acid | 10-20 (with activating agent) |

This table presents typical ranges for activation energies for reactions involving the functional groups of Tos-PEG5-CH2CO2tBu, as informed by general quantum chemical studies on similar reactions. acs.orgnih.gov

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations provide a dynamic view of how Tos-PEG5-CH2CO2tBu, as part of a larger conjugate, interacts with biomolecules such as proteins or lipid membranes. nih.govnih.govdntb.gov.ua These simulations, which can be performed at all-atom or coarse-grained levels, offer insights into the structural and dynamic consequences of PEGylation. researchgate.netmdpi.com

When conjugated to a protein, the PEG linker can significantly alter the protein's surface properties. MD simulations have shown that PEG chains tend to be highly mobile and can shield the protein surface from the surrounding environment. nih.govrsc.orgrsc.org This "stealth" effect can reduce immunogenicity and proteolytic degradation. The simulations can reveal how the PEG chain, including the remnants of the tosyl and carboxyl functionalities, distributes itself on the protein surface, identifying preferential interaction sites. rsc.orgresearchgate.net For instance, PEG chains may interact favorably with hydrophobic patches on the protein surface. researchgate.net

In the context of drug delivery systems like lipid nanoparticles, MD simulations can model how PEGylated lipids, analogous to a conjugated form of Tos-PEG5-CH2CO2tBu, are arranged on the nanoparticle surface and how they interact with the aqueous environment and biological membranes. nih.govmdpi.com These simulations are crucial for understanding how the PEG layer influences nanoparticle stability, drug release, and interactions with target cells. researchgate.net The length and conformation of the PEG chain, as influenced by its terminal groups, play a critical role in these interactions. nih.govkinampark.com

Structure-Activity Relationship (SAR) Modeling for Conjugate Design

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling aim to correlate the structural features of a molecule with its biological activity. sigmaaldrich.comacs.org In the context of conjugates formed using Tos-PEG5-CH2CO2tBu, SAR studies can help in designing linkers that optimize the therapeutic efficacy of the final product. nih.govpharmtech.com

By computationally generating and evaluating a series of linkers with varying PEG chain lengths or different terminal groups, it is possible to build models that predict how these structural modifications will affect properties such as binding affinity, solubility, and cell permeability. For example, altering the length of the PEG chain can impact the distance and orientation between two conjugated molecules, which can be critical for the activity of PROTACs (Proteolysis Targeting Chimeras) or antibody-drug conjugates (ADCs). sigmaaldrich.comexplorationpub.com

Emerging Research Directions and Future Perspectives

Development of Novel Bifunctional PEG Linkers with Orthogonal Reactivities

The synthesis of complex bioconjugates, such as antibody-drug conjugates or targeted delivery systems, often requires the sequential and specific attachment of different molecules. This necessitates the use of heterobifunctional linkers with "orthogonal" reactive groups—functional groups that can be reacted independently without interfering with one another. The development of such linkers is a major focus of research. rsc.orgmdpi.com

A common strategy involves the desymmetrization of readily available starting materials like oligo(ethylene glycol)s (OEGs). rsc.org One terminal hydroxyl group can be converted to a specific functionality, such as an azide (B81097) or alkyne for use in "click chemistry," while the other end is activated with a group like mesylate or tosylate. rsc.org This allows for the creation of a diverse toolbox of linkers with tailored reactivities. For instance, researchers have developed methods to produce high-molecular-weight PEGs that are orthogonally protected, enabling the attachment of two different molecules, such as an oligonucleotide and a targeting peptide, to the same polymer chain. researchgate.net This approach is crucial for creating multifunctional therapeutic agents. mdpi.com

The use of hydrophilic PEG linkers has also been shown to be critical in preserving the reactivity of conjugated molecules. In one study, it was found that a bioorthogonal trans-cyclooctene (B1233481) (TCO) tag, when attached directly to an antibody, became masked and nonreactive. However, introducing the TCO via a hydrophilic PEG linker resulted in a more than five-fold enhancement in functional density by preventing the tag from being buried within the hydrophobic regions of the antibody. nih.gov This highlights the importance of the linker itself in the functionality of the final conjugate.

Table 1: Examples of Orthogonal Functional Group Pairs in Bifunctional Linkers

| Functional Group 1 | Reactive Towards | Functional Group 2 | Reactive Towards | Orthogonality Principle |

|---|---|---|---|---|

| Azide (-N₃) | Alkynes (Click Chemistry) | Maleimide | Thiols (-SH) | Chemoselective ligation under different conditions. |

| Alkyne (C≡CH) | Azides (Click Chemistry) | NHS Ester | Amines (-NH₂) | NHS ester is hydrolysis-sensitive; click reaction is specific. |

| Tosylate (-OTs) | Nucleophiles (e.g., Amines, Thiols) | Protected Carboxyl (-COOtBu) | Amines (after deprotection) | Deprotection step required to activate the second group. |

Applications in Gene Therapy and Nucleic Acid Delivery

Gene therapy, which involves delivering nucleic acids like DNA or siRNA to cells to treat diseases, faces a significant hurdle: the safe and efficient delivery of its genetic payload. mdpi.comacs.org Non-viral vectors, such as cationic polymers like poly(ethyleneimine) (PEI), are often used to condense and protect the negatively charged nucleic acids. sigmaaldrich.cn However, these vectors can be toxic and lack specificity. sigmaaldrich.cn

PEGylation, the attachment of PEG chains, is a widely adopted strategy to overcome these limitations. mdpi.com Covalently coupling PEG to gene carriers can shield the positive charge of the polyplexes, improving biocompatibility, reducing toxicity, and increasing circulation time in the body. mdpi.comsigmaaldrich.cn Linkers like Tos-PEG5-CH2CO2tBu are ideal for this purpose, enabling the attachment of PEG chains to the delivery vehicle.

Emerging research focuses on creating more sophisticated delivery systems. One novel approach uses peptide nucleic acids (PNAs) to directly and reversibly attach PEG chains to DNA, creating small, stable particles with low cytotoxicity. acs.org Other strategies involve designing multi-functional copolymers, such as triblock copolymers of PEG, poly(ε-caprolactone) (PCL), and PEI, which can simultaneously deliver nucleic acids and hydrophobic drugs. sigmaaldrich.cn Furthermore, cell-penetrating peptides (CPPs) are being integrated with PEG linkers to enhance the transport of siRNA across the cell membrane. jenkemusa.com Introducing a flexible PEG segment between the CPP and the nucleic acid payload prevents undesirable electrostatic interactions and aggregation, improving bioavailability. jenkemusa.com

Automation and High-Throughput Synthesis of PEGylated Libraries

The discovery of new and improved PEGylated therapeutics is often hindered by the slow, laborious process of manual synthesis and purification. To accelerate this process, researchers are increasingly turning to automation and high-throughput screening (HTS) methods. ondrugdelivery.combeilstein-journals.org

Solid-phase synthesis, a technique originally developed for peptides and nucleotides, has been adapted for the creation of discrete, monodisperse PEG oligomers. beilstein-journals.orgresearchgate.net In this method, PEG monomers are added stepwise to a polymer resin support. researchgate.net This automated process allows for precise control over the length and composition of the PEG chain and enables the creation of molecules with different functional groups at each end. researchgate.net This is a significant improvement over conventional PEG synthesis, which produces a mixture of polymers with varying molecular weights, complicating purification and potentially leading to unwanted immunogenic reactions. researchgate.net

In the context of drug delivery, automated microfluidic platforms are being used for the high-throughput generation and screening of lipid nanoparticle (LNP) formulations for nucleic acid delivery. ondrugdelivery.comnih.gov These systems can rapidly mix different lipid components, including various PEGylated lipids, to create large libraries of nanoparticles. ondrugdelivery.com The nanoparticles can then be automatically characterized and tested in vitro, allowing researchers to quickly identify formulations with optimal properties for gene silencing or other therapeutic effects. nih.gov This approach saves considerable time and materials compared to traditional methods. nih.gov

Table 2: Comparison of Synthesis and Screening Methodologies

| Feature | Manual Synthesis & Screening | Automated High-Throughput Methods |

|---|---|---|

| Throughput | Low (one or a few compounds at a time) | High (96-well plates, microfluidics) acs.org |

| Speed | Slow (days to weeks per compound) | Fast (libraries generated in hours to days) ondrugdelivery.com |

| Material Consumption | High per compound | Low (microliter to nanoliter scale) nih.gov |

| Reproducibility | Operator-dependent, can be variable | High, machine-controlled precision ondrugdelivery.com |

| Application | Hypothesis-driven synthesis of specific targets | Screening large libraries for lead discovery acs.org |

Integration with Artificial Intelligence and Machine Learning for Predictive Design of Conjugates

The sheer number of variables involved in designing a successful bioconjugate—including the choice of biomolecule, linker type, linker length, and attachment site—makes a purely experimental approach inefficient. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity and guide the rational design of new therapies. oncodesign-services.comresearchgate.net

For example, ML models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of different conjugate designs based on their chemical structures. oncodesign-services.com This can help researchers prioritize which candidates to synthesize and test, saving time and resources. acs.org In the context of PEGylation, AI could predict the optimal PEG chain length to maximize a drug's circulation half-life while minimizing any negative impact on its binding affinity. Computational studies and simulations are already being used to understand how modifying a protein with a polymer scaffold will influence its structure and function, a critical step in optimizing therapeutic efficacy. mdpi.com By integrating AI, the development process can shift from trial-and-error to a more predictive and efficient paradigm, accelerating the translation of novel conjugates from the lab to the clinic. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for Tos-PEG5-CH2CO2tBu, and how can purity be ensured?

- Methodological Answer : Tos-PEG5-CH2CO2tBu is synthesized via a multi-step process:

Tosylation : Reacting PEG5 with tosyl chloride under anhydrous conditions to introduce the tosyl leaving group.

Esterification : Coupling the tosylated PEG with tert-butyl acetylated intermediates using carbodiimide-based coupling agents (e.g., DCC or EDC).

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC to isolate the product.

- Purity Validation : Use analytical HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm structural integrity. Purity ≥95% is typical for research-grade material .

Q. Which characterization techniques are critical for confirming the structure of Tos-PEG5-CH2CO2tBu?

- Key Techniques :

- NMR Spectroscopy : ¹H NMR (CDCl₃ or DMSO-d₆) to verify PEG backbone integration (δ 3.5–3.7 ppm), tosyl aromatic protons (δ 7.7–7.8 ppm), and tert-butyl protons (δ 1.4 ppm).

- Mass Spectrometry : MALDI-TOF or ESI-MS to confirm molecular weight (expected: 462.55 g/mol).

- FT-IR : Peaks at 1100–1250 cm⁻¹ (C-O-C ether stretch) and 1720 cm⁻¹ (ester C=O) .

Q. How should Tos-PEG5-CH2CO2tBu be stored to maintain stability?

- Storage Protocol :

- Store at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the tert-butyl ester.

- Use amber vials to avoid light-induced degradation.

- Monitor purity via HPLC every 6 months if stored long-term .

Advanced Research Questions

Q. How can coupling reaction yields be optimized when using Tos-PEG5-CH2CO2tBu as a linker?

- Optimization Strategies :

- Stoichiometry : Use a 1.2:1 molar ratio of Tos-PEG5-CH2CO2tBu to nucleophilic partners (e.g., amines) to account for steric hindrance.

- Catalysis : Add DMAP (4-dimethylaminopyridine) to enhance coupling efficiency in esterification reactions.

- Reaction Monitoring : Track progress via TLC (UV-active spots) or in-situ FT-IR to detect ester bond formation .

Q. How should researchers resolve discrepancies in NMR data during characterization?

- Troubleshooting :

- Solvent Artifacts : Ensure deuterated solvents are free from water (e.g., use molecular sieves for CDCl₃).

- Peak Splitting : Assign overlapping PEG signals using 2D NMR (COSY or HSQC).

- Reference Standards : Compare with literature spectra of analogous PEG-tosylate compounds .

Q. What are the applications of Tos-PEG5-CH2CO2tBu in drug delivery system design?

- Research Applications :

- Conjugation : The tosyl group enables nucleophilic substitution for attaching targeting ligands (e.g., peptides) to PEGylated nanoparticles.

- Hydrolytic Stability : The tert-butyl ester protects carboxylic acids during synthesis, enabling post-conjugation deprotection under mild acidic conditions.

- Case Study : Used in pH-sensitive micelles for controlled doxorubicin release, demonstrating enhanced tumor accumulation in murine models .

Q. How does Tos-PEG5-CH2CO2tBu compare to other PEG linkers (e.g., Tos-PEG4-CH2CO2H) in conjugation efficiency?

- Comparative Analysis :

| Linker | PEG Length | Solubility (H₂O) | Reactivity with Amines |

|---|---|---|---|

| Tos-PEG5-CH2CO2tBu | 5 units | Moderate | High (tosyl group) |

| Tos-PEG4-CH2CO2H | 4 units | High | Moderate (carboxylic acid) |

- Key Insight : Longer PEG chains (e.g., PEG5) improve solubility for hydrophobic payloads but may reduce reaction rates due to steric effects. Tos-PEG5-CH2CO2tBu is preferred for stable, non-hydrolyzable conjugates .

Data Contradiction Analysis

Q. How to address inconsistent mass spectrometry results when analyzing Tos-PEG5-CH2CO2tBu?

- Resolution Steps :

Ionization Method : Switch between ESI and MALDI-TOF; PEGs often require MALDI for accurate mass determination.

Adduct Formation : Add sodium trifluoroacetate to minimize potassium adduct interference.

Purity Check : Re-purify samples if contaminants (e.g., unreacted PEG) dominate the spectrum .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.